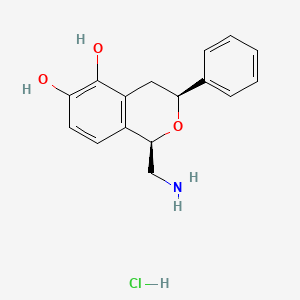
cis-1-(Aminomethyl)-3-phenylisochroman-5,6-diol hydrochloride
Vue d'ensemble
Description
Cis-1-(Aminomethyl)-3-phenylisochroman-5,6-diol hydrochloride (CIPH) is a chiral compound found in several pharmaceuticals and other products. CIPH has been used in a variety of research applications, including in vivo and in vitro studies, to study its mechanism of action and biological activity. CIPH has also been used in biochemical and physiological experiments to study its pharmacodynamics and to assess its potential advantages and limitations.
Applications De Recherche Scientifique
D1 Receptor Agonist in Neurological Research
A 68930 hydrochloride has been utilized as a potent D1 receptor agonist to investigate its effects on neurological functions. For instance, it has been used to study the striatal phosphorylation of cyclin-dependent kinase 5 (Cdk5) at Tyr15 in mice, which is significant for understanding the molecular mechanisms underlying various neurological disorders .
Behavioral and Biochemical Effects in Rats
The compound has also been examined for its behavioral and biochemical effects in rats. It was found that A 68930 caused a dose-dependent suppression of certain behaviors, which helps in understanding the role of dopamine D(1/5) receptors .
Bronchodilation Research
A 68930 serves as a dopamine D1 receptor agonist that can be used for bronchodilation research. This application is crucial for developing treatments for respiratory conditions where bronchodilation is beneficial .
Mitochondrial Dysfunction and Cognitive Impairment
Research has indicated that A-68930 could improve mitochondrial dysfunction and alleviate cognitive deficits induced by streptozotocin (STZ) in mice. This suggests a potential therapeutic application for cognitive impairments related to mitochondrial dysfunction .
Mécanisme D'action
Target of Action
A 68930 hydrochloride is a potent and selective D1-like dopamine receptor agonist . The primary target of this compound is the dopamine D1 receptor . Dopamine receptors play a crucial role in the nervous system, influencing a variety of neurological processes.
Mode of Action
A 68930 hydrochloride interacts with its target, the D1 dopamine receptor, by acting as an agonist . This means it binds to the receptor and activates it, mimicking the action of dopamine. The EC50 values for D1-like and D2-like receptors are 2.1 and 3910 nM respectively .
Biochemical Pathways
Upon activation of the D1 dopamine receptor, A 68930 hydrochloride influences several biochemical pathways. For instance, it significantly increases the phosphorylation of the cAMP response element-binding (CREB) protein . This can lead to the induction of certain genes and influence various cellular processes.
Pharmacokinetics
This suggests that it can be absorbed through the gastrointestinal tract and distributed throughout the body. The hydrochloride form of the compound typically has better water solubility and stability .
Result of Action
The activation of the D1 dopamine receptor by A 68930 hydrochloride has several effects at the molecular and cellular level. It has been found to induce MUC5AC mRNA expression and increase the mRNA data of MUC5AC and MUC5AC protein expression . In animals, it has been observed to have antidepressant and anorectic effects, producing wakefulness and tachycardia .
Action Environment
The action, efficacy, and stability of A 68930 hydrochloride can be influenced by various environmental factors. For instance, the compound’s solubility and stability can be affected by the pH and temperature of its environment . .
Propriétés
IUPAC Name |
(1R,3S)-1-(aminomethyl)-3-phenyl-3,4-dihydro-1H-isochromene-5,6-diol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3.ClH/c17-9-15-11-6-7-13(18)16(19)12(11)8-14(20-15)10-4-2-1-3-5-10;/h1-7,14-15,18-19H,8-9,17H2;1H/t14-,15-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQPGUUQPTSMLKU-YYLIZZNMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(C2=C1C(=C(C=C2)O)O)CN)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](O[C@H](C2=C1C(=C(C=C2)O)O)CN)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90432654 | |
| Record name | (1R,3S)-1-(Aminomethyl)-3-phenyl-3,4-dihydro-1H-isochromene-5,6-diol;hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90432654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cis-1-(Aminomethyl)-3-phenylisochroman-5,6-diol hydrochloride | |
CAS RN |
130465-39-3 | |
| Record name | 1H-2-Benzopyran-5,6-diol, 1-(aminomethyl)-3,4-dihydro-3-phenyl-, hydrochloride (1:1), (1R,3S)-rel- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=130465-39-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1R,3S)-1-(Aminomethyl)-3-phenyl-3,4-dihydro-1H-isochromene-5,6-diol;hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90432654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



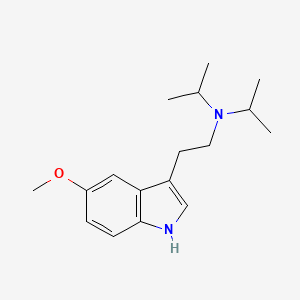


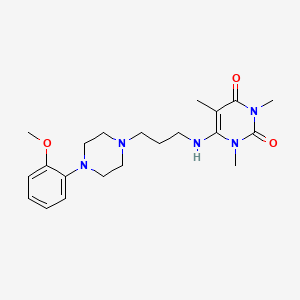
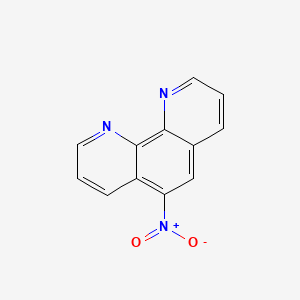
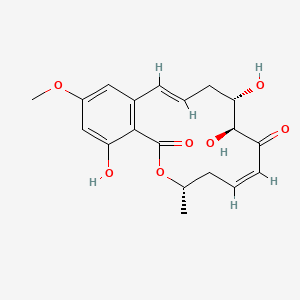


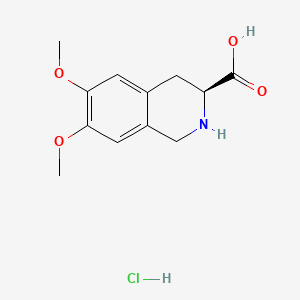
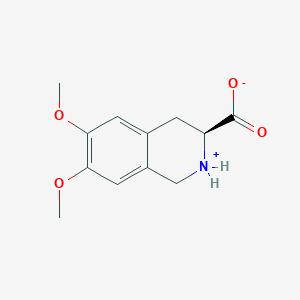


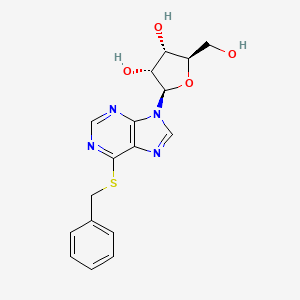
![3',6'-Dihydroxy-6-isothiocyanatospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one](/img/structure/B1664681.png)